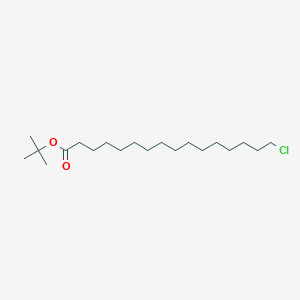

tert-Butyl 16-chlorohexadecanoate

Description

Significance of Fatty Acid Derivatives in Organic Chemistry

Fatty acids and their derivatives are a cornerstone of organic chemistry and materials science, valued for their diverse structures and functionalities. These molecules, which consist of a long hydrocarbon tail and a polar head group, are fundamental components of lipids and find extensive application in various sectors. researchgate.netresearchgate.net In industry, they are used as surfactants, lubricants, and in the manufacturing of personal care products. researchgate.netnih.gov The hydrocarbon chain provides hydrophobicity, while the functional group can be modified to tune the molecule's properties for specific applications. researchgate.net

Furthermore, fatty acid derivatives are critical in the push for sustainable chemistry. As bio-based, renewable resources, they serve as eco-friendly alternatives to petroleum-based products. nih.gov A significant area of research is their use in the production of biofuels, specifically fatty acid methyl esters (FAME), which offer a cleaner-burning alternative to traditional fossil fuels. nih.gov Their adaptability and role in building complex molecular architectures make them indispensable starting materials and intermediates in organic synthesis. researchgate.net

Overview of Halogenated Aliphatic Esters as Synthetic Intermediates

Halogenated aliphatic compounds, including haloalkane esters, are versatile and highly valuable intermediates in organic synthesis. The presence of a halogen atom on an alkyl chain introduces a reactive site, making it a key functional group for building more complex molecules. This reactivity allows for a wide range of chemical transformations.

Halogenated esters serve as substrates in numerous reactions, most notably nucleophilic substitution, where the halogen acts as a leaving group, allowing for the introduction of various functional groups. They are also crucial partners in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. This capability has made them important in the synthesis of pharmaceuticals, agrochemicals like insecticides, and other specialized organic compounds. nih.gov The ability to place a halogen at a specific position on a long aliphatic chain, like in tert-butyl 16-chlorohexadecanoate, provides a chemical handle for further, targeted modifications at one end of the molecule while the ester group at the other end can be used for different chemical manipulations.

Properties

Molecular Formula |

C20H39ClO2 |

|---|---|

Molecular Weight |

347.0 g/mol |

IUPAC Name |

tert-butyl 16-chlorohexadecanoate |

InChI |

InChI=1S/C20H39ClO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3 |

InChI Key |

KTUSSUWCZVJCQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 16 Chlorohexadecanoate

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond between 16-chlorohexadecanoic acid and tert-butanol (B103910) in a single step. These approaches are often favored for their atom economy and potentially simpler reaction schemes.

Acid-Catalyzed Esterification of 16-chlorohexadecanoic Acid with tert-Butanol

The traditional and widely used method for synthesizing tert-butyl esters is the acid-catalyzed esterification of a carboxylic acid with tert-butanol. This reaction is typically carried out in the presence of a strong acid catalyst. However, the direct esterification of tertiary alcohols like tert-butanol can be challenging due to the high rate of dehydration of the alcohol to form isobutylene, especially in the presence of strong acid catalysts. google.com

To circumvent this, various strategies have been developed. One approach involves the use of milder acid catalysts or specific reaction conditions to minimize side reactions. For instance, solid acid catalysts, such as certain types of montmorillonite (B579905) clays (B1170129) (e.g., KSF/0), have shown good catalytic activity in the esterification of fatty acids with short-chain alcohols. mdpi.comresearchgate.net These solid catalysts offer advantages in terms of separation and reusability. google.com Another technique employs an excess of tert-butyl acetoacetate (B1235776) with a catalytic amount of acid, which generates low pressures and is suitable for laboratory-scale synthesis. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high yields. For example, using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid allows for the one-pot synthesis of tert-butyl esters from the corresponding carboxylic acid and tert-butanol in good yields. researchgate.net

Enzyme-Catalyzed Esterification of Halogenated Fatty Acids

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the synthesis of esters. scielo.brnih.gov Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity, which is particularly advantageous when dealing with complex molecules. researchgate.netnih.gov The use of immobilized lipases is common as it simplifies catalyst recovery and reuse. researchgate.net

The synthesis of fatty acid esters using lipases can be performed through direct esterification or transesterification. scielo.brnih.gov In direct esterification, the fatty acid is reacted with an alcohol. The water activity in the reaction medium is a critical parameter, as lipases can also catalyze the reverse hydrolysis reaction. scielo.brnih.gov To shift the equilibrium towards ester synthesis, the reaction is typically carried out in non-aqueous solvents or with minimal water content. scielo.brresearchgate.net

For the synthesis of tert-butyl 16-chlorohexadecanoate, a suitable lipase (B570770) would be chosen based on its activity and stability with halogenated substrates and tert-butanol. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, and understanding these kinetics is essential for process optimization. nih.gov

| Catalyst | Substrates | Solvent | Key Findings |

| Lipase B from Candida antarctica (CAL-B) | Glucose, Fatty acid vinyl ester | Ionic liquid/[tert]-Butanol | CAL-B showed high conversion rates for glucose fatty acid ester synthesis in a two-phase system. researchgate.net |

| Lipase from Rhizomucor miehei | 9,10-dihydroxystearic acid, 1-octanol | Hexane (B92381) | The reaction followed Michaelis-Menten kinetics with a Ping-Pong, Bi-Bi mechanism. nih.gov |

| Novozym 435 | D-allose, Fatty acid vinyl esters | Acetonitrile (B52724) | High regioselectivity was achieved, yielding D-allose 6-alkanoates. nih.gov |

Reactive Distillation Techniques for Ester Synthesis

Reactive distillation is an integrated process that combines chemical reaction and product separation in a single unit. This technique is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of one of the products (usually water or the ester) shifts the equilibrium towards the product side, leading to higher conversions. utp.edu.my

While extensively used for the production of esters like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), the principles of reactive distillation can be applied to the synthesis of other esters. researchgate.netacs.org For the synthesis of this compound, a reactive distillation setup would involve feeding 16-chlorohexadecanoic acid and tert-butanol to a column containing a suitable catalyst. The more volatile component, likely a water/tert-butanol azeotrope, would be continuously removed from the top of the column, driving the reaction to completion. utp.edu.my The selection of an appropriate catalyst that is active and stable under distillation conditions is critical for the success of this process.

Indirect Synthetic Routes via Halogenation of Precursors

Indirect methods offer an alternative pathway to this compound by first synthesizing a precursor ester and then introducing the chlorine atom, or vice versa.

Esterification of Hydroxylated Long-Chain Fatty Acids Followed by Halogenation

This two-step approach involves first esterifying a hydroxylated long-chain fatty acid, such as 16-hydroxyhexadecanoic acid, with tert-butanol to form tert-butyl 16-hydroxyhexadecanoate. The resulting hydroxy ester is then subjected to a halogenation reaction to replace the hydroxyl group with a chlorine atom.

The initial esterification of the hydroxylated fatty acid can be achieved using methods similar to those described for direct esterification. The subsequent halogenation of the hydroxyl group can be performed using various reagents. A common method for converting alcohols to chloroalkanes is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine. unacademy.com This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed. unacademy.com

Halogenation of Long-Chain Alkanoates Preceded by Esterification

This strategy reverses the order of the steps. First, a suitable long-chain fatty acid, hexadecanoic acid, is esterified with tert-butanol to produce tert-butyl hexadecanoate (B85987). Subsequently, the terminal methyl group of the hexadecyl chain is chlorinated.

The initial esterification to form tert-butyl hexadecanoate can be accomplished through standard acid-catalyzed or enzyme-catalyzed methods. The more challenging step is the selective halogenation of the terminal (ω) carbon of the long alkyl chain. Free-radical halogenation is a common method for functionalizing alkanes. byjus.com However, this reaction often lacks selectivity and can lead to a mixture of chlorinated isomers, with substitution occurring at primary, secondary, and tertiary C-H bonds. libretexts.orgmsu.edu The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. libretexts.org Therefore, achieving selective chlorination at the terminal primary carbon of tert-butyl hexadecanoate can be difficult and may result in low yields of the desired product.

Catalytic Strategies in Synthesis

The synthesis of this compound can be approached through several catalytic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions. These strategies primarily involve esterification and halogenation steps, which can be catalyzed by heterogeneous, homogeneous, or organocatalytic systems.

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This characteristic simplifies the separation of the catalyst from the product, allowing for easy recovery and reuse, which is a significant advantage in industrial applications.

In the context of producing tert-butyl esters, solid acid catalysts are particularly relevant. For the esterification of a long-chain carboxylic acid like 16-chlorohexadecanoic acid with tert-butanol, catalysts such as zeolites, sulfated zirconia, or ion-exchange resins can be employed. These materials possess acidic sites on their surface that protonate the carboxylic acid, activating it for nucleophilic attack by tert-butanol.

The use of calcium oxide alumina (B75360) catalysts has been investigated for the transesterification of canola oil with butanol, demonstrating the potential of solid base catalysts in ester synthesis. iyte.edu.tr While this specific example relates to butyl esters from triglycerides, the principle can be adapted for the synthesis of tert-butyl esters from other starting materials. The efficiency of such reactions can be influenced by factors like the butanol-to-lipid molar ratio and the amount of catalyst used. iyte.edu.tr

A study on the synthesis of tert-butyl ethers under solvent-free conditions utilized basic lead carbonate as a reusable heterogeneous catalyst, reacting various alcohols with tert-butyl bromide. researchgate.netsci-hub.se This method highlights the potential for solid catalysts to facilitate the formation of tert-butyl groups under mild conditions. researchgate.netsci-hub.se

Table 1: Examples of Heterogeneous Catalysts in Esterification

| Catalyst Type | Example | Application | Key Advantages |

| Solid Acid | Zeolites, Sulfated Zirconia | Esterification of carboxylic acids | Easy separation, reusability |

| Solid Base | Calcium Oxide on Alumina | Transesterification | Mild reaction conditions |

| Basic Carbonate | Lead Carbonate | Etherification (related to esterification) | Reusability, solvent-free conditions |

Homogeneous Catalysis in Halogenation and Esterification

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction solvent. This often leads to higher reaction rates and better selectivity compared to heterogeneous systems, as the active catalytic species are more accessible.

Halogenation: The introduction of a chlorine atom at the 16th position of a hexadecanoate chain can be achieved through free-radical halogenation of the alkane precursor. chemguide.netlibretexts.org This process is often initiated by UV light, which causes the homolytic cleavage of the halogen-halogen bond. libretexts.org While effective, this method can sometimes lead to a mixture of products due to the non-selective nature of free radicals. libretexts.org More selective methods for the halogenation of alkanes are continuously being developed. The reactivity of halogens decreases down the group, with chlorine being more reactive than bromine. libretexts.org

Esterification: Homogeneous catalysts are also widely used for the synthesis of tert-butyl esters. For instance, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a palladium catalyst has been developed for the synthesis of tert-butyl esters from boronic acids. rsc.org Transition metal complexes can catalyze the isomerization of alkenes, which is a related transformation involving C-H activation and hydride migration. libretexts.org Some homogeneous catalysts, such as (η³-allyl)Co[P(OMe)₃]₃, have shown efficacy in arene hydrogenation. libretexts.org

The development of metal-free homogeneous systems is also an active area of research. A method for synthesizing tert-butyl esters from nitrile compounds and tert-butanol peroxide has been reported to proceed under metal-free conditions. google.com

Table 2: Comparison of Homogeneous Catalysis in Halogenation and Esterification

| Process | Catalyst Type | Example Catalyst | Key Features |

| Halogenation | Free-radical initiator | UV light | Can lead to multiple substitutions |

| Esterification | Transition metal complex | Palladium catalyst | High efficiency and selectivity |

| Esterification | Metal-free system | Nitrile/peroxide system | Avoids transition metal contamination |

Organocatalytic Methods for Chloroester Formation

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. nih.govresearchgate.net

For the formation of chloroesters, organocatalytic methods can provide high levels of enantioselectivity. For example, the asymmetric synthesis of α-chloroesters has been achieved using chiral triazolium salts as organocatalysts. thieme-connect.com This reaction proceeds through the asymmetric protonation of a chiral α-haloenolate intermediate. thieme-connect.com While this specific example relates to α-chloroesters, the principles of organocatalysis can be extended to the synthesis of other functionalized esters.

In covalent catalysis, a subset of organocatalysis, the catalyst and substrate form a covalent intermediate. nih.gov This strategy has been employed in a variety of transformations, including those catalyzed by amines and phosphines. nih.gov For instance, proline and its derivatives are effective catalysts for the α-functionalization of aldehydes. youtube.com

The use of 1,10-phenanthroline (B135089) as an organocatalyst in the presence of a base like potassium tert-butoxide has been shown to mediate the cross-coupling of aryl halides with the C-H bonds of arenes, demonstrating a transition-metal-free approach to C-H functionalization. nih.govresearchgate.net

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals like this compound.

Solvent-Free and Reduced-Solvent Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process.

A novel and efficient method for the synthesis of tert-butyl esters has been developed using (Boc)₂O as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.orgrsc.org This approach is not only environmentally friendly but also operates without the need for additional heating. rsc.orgrsc.org The reaction is driven by magnetized ferromagnetic rods, which activate the chemical bonds. rsc.orgrsc.org

Similarly, the synthesis of tert-butyl ethers has been achieved under solvent-free conditions using basic lead carbonate as a catalyst. researchgate.netsci-hub.se Copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with tert-butyl hydroperoxide has also been shown to be effective for the synthesis of tert-butyl peresters at room temperature without a solvent. researchgate.net

Atom Economy and Process Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all the reactants. scranton.edursc.org Reactions with high atom economy are desirable as they generate less waste.

Rearrangement reactions can be highly atom-economical, often approaching 100%. rsc.org Addition reactions also tend to have high atom economy as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions generally have lower atom economies due to the formation of byproducts. scranton.edu

Reactivity and Chemical Transformations of Tert Butyl 16 Chlorohexadecanoate

Reactions at the Ester Moiety

The tert-butyl ester is known for its stability against various nucleophiles and reducing agents, yet it can be cleaved or transformed under specific conditions. thieme-connect.com

Hydrolytic Cleavage Mechanisms (Acidic and Basic)

The hydrolysis of tert-butyl esters to their corresponding carboxylic acids can be achieved under both acidic and basic conditions, though the mechanisms differ significantly.

Acidic Hydrolysis: Under acidic conditions, the cleavage of the tert-butyl ester proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. The reaction is typically carried out in the presence of strong acids such as trifluoroacetic acid or aqueous phosphoric acid. organic-chemistry.org The stability of the tert-butyl carbocation makes this pathway favorable.

Basic Hydrolysis: Basic hydrolysis, or saponification, of esters typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com However, for tert-butyl esters, this BAC2 pathway is sterically hindered. An alternative pathway involves using powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF), which can effect cleavage at ambient temperatures in high yield. organic-chemistry.org This method is considered a safer alternative to procedures using sodium hydride in dimethylformamide (DMF). organic-chemistry.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For tert-butyl esters, this can be a challenging transformation due to the steric hindrance of the tert-butyl group. However, specific catalysts can facilitate this reaction.

Borane catalysts, such as B(C6F5)3, have been shown to be effective for the transesterification of tert-butyl esters with other alcohols, including α-aryl α-diazoesters. rsc.org This method is notable for its chemoselectivity and high yields under mild conditions. rsc.org Additionally, lipase-catalyzed transesterification has been explored, for instance, in the production of biodiesel where tert-butanol (B103910) is used as a solvent to mitigate the negative effects of excess methanol (B129727). nih.gov

| Catalyst/Reagent | Reactant | Product | Conditions | Yield |

| B(C6F5)3 | α-aryl α-diazoesters | Corresponding new ester | Mild conditions | High |

| Novozym 435 (Lipase) | Methanol | Fatty acid methyl ester | 40°C, 24h | 76.1% conversion |

Reductive Transformations to Alcohols and Aldehydes

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. tandfonline.com While tert-butyl esters are relatively stable to some reducing agents, powerful hydride reagents can achieve this conversion.

Reduction to Alcohols: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting esters, including tert-butyl esters, to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough for this transformation unless used in conjunction with activating agents or under specific conditions. tandfonline.comlibretexts.org

Reduction to Aldehydes: The partial reduction of esters to aldehydes is a more delicate process that requires careful control of the reducing agent and reaction conditions to prevent over-reduction to the alcohol. Specific, less reactive hydride reagents are often employed for this purpose.

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH4) | Primary alcohol | Powerful reducing agent. |

| Sodium borohydride (NaBH4) | Primary alcohol | Generally requires activating agents. |

Amidations and Other Nucleophilic Acyl Substitutions

The conversion of esters to amides is a crucial reaction in the synthesis of many biologically and industrially important molecules. nih.gov Direct amidation of tert-butyl esters can be achieved through in situ generation of a more reactive acyl intermediate.

A one-pot synthesis of amides from tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl2) as a catalyst. organic-chemistry.orgnih.gov This method proceeds by generating an acid chloride intermediate in situ, which then readily reacts with various amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.orgnih.govresearchgate.net This catalytic procedure offers an efficient strategy for the amidation of tert-butyl esters. researchgate.net

The use of tris(2,2,2-trifluoroethoxy)boron, B(OCH2CF3)3, as a catalyst in tert-butyl acetate (B1210297) has also been shown to be effective for direct amidation reactions, particularly for challenging and polar substrates. nih.govrsc.org

Reactions at the Chlorinated Alkane Chain

The terminal chlorine atom on the hexadecyl chain provides a handle for introducing a variety of functional groups through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The primary nature of the carbon bearing the chlorine atom in tert-Butyl 16-chlorohexadecanoate strongly favors the SN2 mechanism for nucleophilic substitution.

SN2 Pathway: In the SN2 (substitution nucleophilic bimolecular) mechanism, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. youtube.com This is a one-step process. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Given that 16-chlorohexadecanoate has a primary chloroalkane structure, the SN2 pathway is expected to be the predominant mechanism, as primary substrates are highly favored for this type of reaction due to minimal steric hindrance. reddit.com

SN1 Pathway: The SN1 (substitution nucleophilic unimolecular) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com The rate-determining step is the formation of the carbocation, and thus the rate depends only on the concentration of the substrate. youtube.commasterorganicchemistry.com This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides due to the stability of the resulting carbocation. youtube.commasterorganicchemistry.com For a primary halide like 16-chlorohexadecanoate, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely under normal conditions. reddit.com

The choice of nucleophile and reaction conditions can be tailored to introduce a wide array of functionalities at the end of the long alkyl chain, such as azides, cyanides, thiols, and larger organic moieties.

| Mechanism | Substrate Preference | Stereochemistry | Rate Law | Intermediate |

| SN2 | Primary > Secondary >> Tertiary | Inversion | Rate = k[Substrate][Nucleophile] | Transition State |

| SN1 | Tertiary > Secondary >> Primary | Racemization | Rate = k[Substrate] | Carbocation |

Elimination Reactions to Form Unsaturated Derivatives

The terminal chloro group of this compound can undergo elimination reactions to introduce a site of unsaturation, yielding unsaturated long-chain esters. This transformation is typically achieved by treatment with a base, which abstracts a proton from the carbon adjacent to the chloro-substituted carbon (the β-carbon), leading to the expulsion of the chloride ion and the formation of a double bond.

The specific isomer of the resulting unsaturated ester, whether terminal (15-hexadecenoate) or internal (14-hexadecenoate), is influenced by the reaction conditions and the nature of the base used. Strong, sterically hindered bases tend to favor the formation of the terminal, or Hofmann, product, while smaller, unhindered bases may lead to the more thermodynamically stable internal, or Zaitsev, product.

Table 1: Representative Conditions for Elimination Reactions of Long-Chain Haloalkanes

| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1-Chlorooctadecane | Potassium tert-butoxide | DMSO | 80 | 1-Octadecene, 2-Octadecene | >95 (mixture) |

| 1-Bromododecane | DBU | DMF | 100 | 1-Dodecene | 85 |

| Methyl 12-chlorostearate | Sodium ethoxide | Ethanol | Reflux | Methyl oleate, Methyl elaidate | Variable |

Radical Reactions and Mechanistic Pathways Involving tert-Butoxyl Radicals

The tert-butyl ester moiety of this compound can participate in radical reactions, particularly those involving the formation of tert-butoxyl radicals. These highly reactive intermediates can be generated under photolytic or thermal conditions, often initiated by a radical initiator. Once formed, the tert-butoxyl radical can undergo several reaction pathways.

One prominent pathway is hydrogen atom transfer (HAT), where the tert-butoxyl radical abstracts a hydrogen atom from the long alkyl chain of the ester. researchgate.net This process is generally favored at lower temperatures. Given the long C16 chain, intramolecular HAT is a possibility, leading to the formation of a carbon-centered radical along the backbone of the fatty acid ester. This radical can then undergo further reactions, such as oxidation or rearrangement.

At higher temperatures, the tert-butoxyl radical can undergo β-scission, a fragmentation reaction that produces acetone (B3395972) and a methyl radical. princeton.edu This pathway competes with HAT and its prevalence increases with temperature.

The presence of the terminal chloro group adds another dimension to the radical chemistry of this molecule. The carbon-chlorine bond can also undergo homolytic cleavage under certain conditions to generate a primary alkyl radical at the ω-position.

Proposed Mechanistic Pathway for Radical-Initiated Intramolecular C-H Functionalization:

Initiation: A radical initiator (e.g., AIBN) generates a primary radical.

tert-Butoxyl Radical Formation: The initiator radical abstracts a hydrogen from a suitable donor, or under photolysis, the tert-butyl ester itself could be induced to form a tert-butoxyl radical.

Intramolecular Hydrogen Abstraction (1,n-HAT): The tert-butoxyl radical abstracts a hydrogen atom from the long alkyl chain, forming a more stable secondary or tertiary carbon-centered radical.

Radical Translocation and Functionalization: The newly formed carbon radical can be trapped by a suitable reagent, leading to a functionalized derivative.

Formation of Organometallic Reagents for Carbon-Carbon Coupling

The terminal chloro group in this compound serves as a handle for the formation of organometallic reagents, such as Grignard or organolithium reagents. wikipedia.org These reagents are powerful nucleophiles and are widely used in the formation of new carbon-carbon bonds.

The preparation of the Grignard reagent, for example, involves the reaction of the chloroalkane with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.org A key challenge in this synthesis is to prevent the newly formed Grignard reagent from reacting with the ester functionality of another molecule.

Once formed, these organometallic derivatives can be used in cross-coupling reactions with various electrophiles. A notable example is the Kumada coupling, which involves the reaction of the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of new alkyl, vinyl, or aryl groups at the terminus of the fatty acid chain. The use of specific catalysts can enhance the chemoselectivity of the reaction, favoring the coupling at the carbon-magnesium bond over reaction at the ester. organic-chemistry.orgmit.edu

Table 2: Representative Kumada Coupling Reactions with Functionalized Grignard Reagents

| Grignard Reagent | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |

| 4-Methoxycarbonylphenylmagnesium bromide | 1-Bromobutane | Ni(dppp)Cl₂ | THF | 4-Butylbenzoic acid methyl ester | 88 |

| Ethyl 4-(bromomagnesio)butanoate | Bromobenzene | Pd(PPh₃)₄ | THF | Ethyl 4-phenylbutanoate | 75 |

| 5-(Chloromagnesio)pentyl acetate | 4-Bromoanisole | Ni(dppe)Cl₂ | Ether/Toluene | 5-(4-Methoxyphenyl)pentyl acetate | 82 |

Note: This table provides examples of Kumada coupling with Grignard reagents containing ester functionalities to demonstrate the feasibility of such reactions.

Derivatization for Advanced Organic Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a variety of more complex, long-chain molecules. These derivatizations can be used to introduce new functionalities and build molecular architectures for applications in materials science, polymer chemistry, and the synthesis of bioactive molecules. nih.gov

Examples of Derivatization Pathways:

Synthesis of ω-functionalized unsaturated fatty esters: The elimination reaction described in section 3.2.2 generates an alkene, which can then undergo a plethora of further transformations, such as epoxidation, dihydroxylation, or polymerization, to create a range of functionalized long-chain esters.

Formation of bifunctional long-chain molecules: The carbon-carbon coupling reactions from section 3.2.4 can be used to introduce a second functional group at the terminus of the chain. For example, coupling with a protected haloalcohol would lead to a long-chain molecule with a terminal hydroxyl group and a terminal ester, which could then be further modified. mdpi.com

Conversion to other functional groups: The terminal chloro group can be displaced by a variety of nucleophiles (e.g., azide (B81097), cyanide, amines) to introduce different functionalities. The azide derivative, for instance, can be reduced to a terminal amine, yielding an ω-amino fatty acid ester, a valuable monomer for polyamide synthesis.

These derivatization strategies highlight the utility of this compound as a versatile building block in advanced organic synthesis.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Analysis

Spectroscopic techniques provide a detailed view into the molecular framework of tert-Butyl 16-chlorohexadecanoate, offering insights into its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the long alkyl chain would appear as a series of multiplets, with the methylene (B1212753) group adjacent to the chlorine atom and the methylene group alpha to the carbonyl group exhibiting distinct chemical shifts further downfield compared to the other methylene groups.

¹³C NMR: The carbon NMR spectrum would be expected to display a signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group. The carbonyl carbon would appear at a characteristic downfield shift. The spectrum would also feature a series of signals for the methylene carbons of the hexadecyl chain, with the carbon bonded to the chlorine atom and the carbon alpha to the carbonyl showing distinct shifts.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.45 | s | 9H | (CH₃)₃C- |

| ~2.20 | t | 2H | -CH₂-COO- | |

| ~3.54 | t | 2H | -CH₂-Cl | |

| ~1.60 | m | 4H | -CH₂-CH₂-COO-, -CH₂-CH₂-Cl | |

| ~1.25 | m | 20H | -(CH₂)₁₀- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ~173 | C=O |

| ~80 | C(CH₃)₃ | |

| ~45 | -CH₂-Cl | |

| ~35 | -CH₂-COO- | |

| ~28 | C(CH₃)₃ | |

| ~25-32 | -(CH₂)₁₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. The presence of the long alkyl chain would be confirmed by the characteristic C-H stretching and bending vibrations. The C-Cl stretch would likely appear in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735 | Strong |

| C-O (Ester) | ~1150-1250 | Strong |

| C-H (Alkyl) | ~2850-2960 | Strong |

| C-Cl | ~600-800 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, although it might be weak. A prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺) is highly probable due to the stability of the resulting tert-butyl cation. Other fragment ions would arise from the cleavage of the alkyl chain.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are suitable for the analysis of this compound.

Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method for purity assessment. The choice of a suitable column, typically a non-polar or medium-polarity column, would be crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can also be employed. A C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. Detection could be achieved using a refractive index detector (RID) or a UV detector at a low wavelength if the compound exhibits some UV absorbance. The analysis of other long-chain chlorinated paraffins has been demonstrated using HPLC, suggesting its applicability to this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple and rapid technique for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the starting materials (16-chlorohexadecanoic acid) and the appearance of the product can be visualized, often using a stain like potassium permanganate. The relative polarity of the product compared to the starting acid allows for their separation on the TLC plate.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information about the elemental composition of a compound. azom.com For organic compounds, it most commonly involves the determination of the mass percentages of carbon (C), hydrogen (H), and other elements like nitrogen (N), sulfur (S), and halogens (X). wikipedia.orgresearchgate.net This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. wikipedia.org

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the substance is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and, in the case of this compound, hydrogen chloride (HCl), are collected in separate traps. The masses of these products are then used to calculate the percentage of each element in the original sample.

The theoretical elemental composition of this compound (C₂₀H₃₉ClO₂) can be calculated from its molecular formula. Experimental results from elemental analysis are then compared to these theoretical values. A close agreement, typically within a ±0.3% deviation, is considered a confirmation of the compound's identity and purity. wikipedia.org

Table 2: Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 66.17% | 66.05% - 66.29% |

| Hydrogen (H) | 10.83% | 10.75% - 10.91% |

| Chlorine (Cl) | 9.77% | 9.69% - 9.85% |

Note: The theoretical percentages are calculated based on the molecular formula C₂₀H₃₉ClO₂ and atomic masses. The experimental range is a typical acceptable variance.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Water |

Applications in Specialized Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The inherent functionalities of tert-Butyl 16-chlorohexadecanoate make it a strategic starting material for the synthesis of intricate molecules. The presence of a terminal chloroalkane allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Simultaneously, the tert-butyl ester group acts as a robust protecting group for the carboxylic acid moiety. This ester is stable under a range of reaction conditions used to modify the chloro-terminated end of the molecule and can be selectively removed under acidic conditions in the final stages of a synthetic sequence.

This dual reactivity is particularly advantageous in multi-step syntheses where precise control over sequential reactions is paramount. For instance, the chloro group can be displaced by azides, cyanides, or thiolates to introduce nitrogen, additional carbon, or sulfur functionalities, respectively. These newly introduced groups can then be further elaborated. Following the construction of the desired carbon skeleton, the tert-butyl ester can be deprotected to unveil the carboxylic acid, which can then participate in amide bond formations, esterifications, or other transformations. This strategic unmasking of the carboxylic acid functionality is a key step in the synthesis of complex, long-chain molecules with defined polar head groups.

Precursor for Long-Chain Derivatives with Tailored Functionality

The chloroalkane moiety of this compound is a gateway to a wide array of long-chain derivatives with customized properties. The carbon-chlorine bond can be readily converted into other functional groups, allowing for the synthesis of a library of compounds with varied chemical and physical characteristics.

| Reagent | Resulting Functional Group |

| Sodium Azide (B81097) (NaN3) | Azide (-N3) |

| Potassium Cyanide (KCN) | Nitrile (-CN) |

| Sodium Iodide (NaI) | Iodide (-I) |

| Ammonia (NH3) | Amine (-NH2) |

| Sodium Hydroxide (B78521) (NaOH) | Hydroxyl (-OH) |

For example, reaction with sodium azide yields the corresponding 16-azidohexadecanoate, a precursor for the introduction of amine functionalities via reduction or for use in "click chemistry" reactions. Alternatively, substitution with cyanide followed by hydrolysis provides a route to dicarboxylic acids, extending the carbon chain. The ability to systematically modify the terminal functional group allows chemists to fine-tune properties such as polarity, reactivity, and solubility, leading to the creation of novel surfactants, lubricants, and other specialty chemicals.

Integration into Polymer and Advanced Material Synthesis (Non-Biological)

In the field of materials science, this compound can serve as a valuable monomer or chain modifier in the synthesis of non-biological polymers. The terminal chloro group can act as an initiation site for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). This allows for the "grafting from" approach, where polymer chains are grown from the end of the long alkyl chain, leading to the formation of well-defined graft copolymers.

Furthermore, the tert-butyl ester can be incorporated into polymer backbones. For example, it can be copolymerized with other monomers to introduce long alkyl side chains into a polymer structure. These long side chains can significantly influence the material's properties, imparting increased hydrophobicity, lower glass transition temperatures, and modified crystallinity. After polymerization, the tert-butyl groups can be selectively removed to generate polycarboxylic acids, which can be further functionalized or used to alter the material's solubility and chelating abilities.

Utilization as an Analytical Standard or Reference Material in Chemical Research

In analytical chemistry, particularly in chromatographic and spectroscopic methods, the availability of pure and well-characterized compounds is essential for accurate quantification and identification. This compound, with its defined molecular weight and structure, can serve as a useful internal or external standard in techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Its long, non-polar alkyl chain and distinct functional groups provide clear signals that can be used for calibration and reference. For instance, in a complex mixture containing other long-chain esters or halogenated compounds, the unique mass spectral fragmentation pattern and NMR chemical shifts of this compound can aid in the identification and quantification of related analytes. Its stability under typical analytical conditions further enhances its suitability as a reliable reference material in research laboratories.

| Property | Value |

| Molecular Formula | C20H39ClO2 |

| Molecular Weight | 346.97 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as hexane (B92381) and chloroform |

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver of innovation in modern organic synthesis. Future research in the context of tert-Butyl 16-chlorohexadecanoate will undoubtedly prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Traditional esterification methods often rely on stoichiometric amounts of activating agents and harsh reaction conditions. numberanalytics.com A significant area of future research will involve the exploration of catalytic, atom-economical esterification processes. The use of solid acid catalysts, such as sulfonic resins (e.g., Amberlyst-15), has shown promise in the synthesis of esters from renewable resources and could be adapted for the production of this compound. mdpi.comacs.org These heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to a more sustainable process. mdpi.com

Furthermore, enzymatic catalysis presents a compelling green alternative. Lipases, for instance, can catalyze esterification reactions under mild conditions with high selectivity, often in solvent-free systems. youtube.comnih.govresearchgate.net The application of immobilized enzymes in packed-bed reactors could enable continuous production of this compound, minimizing waste and energy consumption. nih.govresearchgate.net Research into novel biocatalysts with enhanced stability and activity towards long-chain chloro-fatty acids will be a key enabler in this domain.

Another sustainable approach involves the direct use of tert-butanol (B103910) and 16-chlorohexadecanoic acid, potentially activated by green methods. A novel technique utilizing di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent and base-free conditions, facilitated by electromagnetic milling, has been reported for the synthesis of various tert-butyl esters, offering a green and efficient pathway. rsc.org

The following table summarizes potential sustainable synthetic strategies for this compound, drawing parallels from research on related esters.

| Catalytic System | Reactants | Key Advantages | Illustrative Research Finding (on related esters) |

| Solid Acid Catalysts (e.g., Sulfonated Resins) | 16-chlorohexadecanoic acid, Isobutylene or tert-Butanol | Heterogeneous, reusable, reduced corrosion | Sulfonic resins used for oleic acid esterification showed high conversion rates. mdpi.com |

| Immobilized Lipases | 16-chlorohexadecanoic acid, tert-Butanol | Mild conditions, high selectivity, biodegradable catalyst | Enzymatic esterification of fatty acids achieved yields of over 90% in solvent-free systems. youtube.comresearchgate.net |

| (Boc)2O with Electromagnetic Milling | 16-chlorohexadecanoic acid | Solvent-free, base-free, energy-efficient | Efficient synthesis of various tert-butyl esters has been demonstrated. rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The presence of a terminal chloro group and a bulky tert-butyl ester functionality in this compound opens up avenues for exploring unique reactivity patterns. Future research will likely focus on leveraging these features to construct more complex molecular architectures.

The terminal chloride provides a handle for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Research could explore transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds at the terminus of the long alkyl chain. Such transformations would significantly expand the synthetic utility of this building block.

Furthermore, the development of novel catalytic systems for the synthesis and functionalization of long-chain esters is an active area of research. acs.org For instance, transition-metal-catalyzed C-H functionalization could offer a direct way to introduce functionality along the alkyl chain, a traditionally challenging transformation. acs.org While direct application to this compound is yet to be reported, advancements in this field could provide powerful tools for its derivatization.

The tert-butyl ester group, while generally stable, can be selectively cleaved under specific acidic conditions or through thermal elimination. organic-chemistry.orgyoutube.com Future work could investigate the controlled deprotection of the ester in the presence of other sensitive functional groups, enabling its use as a protecting group in multi-step syntheses.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | Relevance to this compound |

| Nucleophilic Substitution | Azides, cyanides, thiols, amines | Introduction of terminal functional groups | Expands the diversity of accessible derivatives. |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts with organometallic reagents | Formation of C-C or C-X bonds at the terminal position | Enables the construction of more complex molecules. |

| C-H Functionalization | Transition-metal catalysts (e.g., Rh, Ru, Ir) | Direct introduction of functional groups along the alkyl chain | Offers novel pathways for derivatization. |

| Selective Deprotection | Mild acidic conditions (e.g., TFA) or thermal treatment | Liberation of the carboxylic acid | Allows for its use as a versatile synthetic intermediate. organic-chemistry.orgyoutube.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalyst performance. For a molecule like this compound, computational modeling can provide valuable insights that guide experimental work.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this long-chain ester and its interactions with other molecules or in different solvent environments. nih.gov This is particularly relevant for understanding its physical properties and for designing applications where its molecular orientation is important.

Furthermore, computational tools like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict thermophysical properties such as solubility and viscosity, which are crucial for process design and optimization. researchgate.netacs.org While direct modeling of this compound is not widely reported, models developed for similar long-chain fatty acid esters can be adapted and refined. dtu.dk

| Modeling Technique | Predicted Properties/Insights | Significance for Research | Example Application for Similar Molecules |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, activation energies | Guides the design of new reactions and catalysts. | Calculation of reaction energetics for esterification. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion | Provides understanding of physical behavior and interactions in solution. nih.gov | Simulation of fatty acid esters in lipid bilayers. nih.gov |

| COSMO-RS | Solubility, viscosity, partitioning coefficients | Aids in process development and optimization. researchgate.netacs.org | Prediction of biodiesel fuel properties. acs.org |

Integration with Flow Chemistry and Process Intensification

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. sphinxsai.comresearchgate.net The synthesis of esters, including long-chain fatty acid esters, has been shown to benefit significantly from flow chemistry approaches. acs.orgmdpi.com

Future research on this compound will likely explore its synthesis in microreactors or other continuous flow systems. mdpi.com This would allow for the safe handling of potentially reactive intermediates and precise control over the esterification reaction, potentially leading to higher yields and purity. numberanalytics.com The integration of in-line purification techniques, such as membrane separation to remove water byproducts, can further enhance the efficiency of the process. researchgate.net

Process intensification, a key principle of green engineering, aims to develop smaller, cleaner, and more energy-efficient processes. sphinxsai.comntnu.no For the production of this compound, this could involve the use of intensified reactors, such as reactive distillation columns or microreactors, which combine reaction and separation in a single unit. researchgate.net The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to process intensification by accelerating reaction rates. numberanalytics.com

| Technology | Key Benefits | Application to this compound Synthesis | Illustrative Research Finding (on related esters) |

| Flow Chemistry | Enhanced safety, precise control, scalability, improved heat/mass transfer | Continuous, automated synthesis with high reproducibility. sphinxsai.com | Synthesis of fatty acid methyl esters in microchannel reactors showed rapid reaction times. acs.org |

| Process Intensification | Reduced footprint, lower energy consumption, increased efficiency | Combination of reaction and separation steps, use of alternative energy sources. ntnu.no | Pervaporation-assisted esterification significantly increased product yield. researchgate.net |

| In-line Analysis | Real-time reaction monitoring and optimization | Integration of spectroscopic techniques (e.g., IR, Raman) for process control. | Enables rapid optimization of reaction conditions in a flow setup. |

Q & A

Q. What are the optimal synthetic pathways for tert-butyl 16-chlorohexadecanoate, and how can reaction yields be quantified?

Methodological Answer: The synthesis of tert-butyl esters often employs nucleophilic substitution (SN1/SN2) or esterification reactions. For this compound, an SN1 mechanism is plausible due to the stability of the tert-butyl carbocation. A typical protocol involves:

- Reacting 16-chlorohexadecanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄).

- Purification via liquid-liquid extraction and column chromatography.

- Yield quantification using gas chromatography (GC) or nuclear magnetic resonance (NMR) integration.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm) and chloroalkyl chain signals.

- FT-IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 348.9).

- Elemental Analysis : Verify C, H, and Cl content (±0.3% theoretical).

Q. How should this compound be stored to ensure stability?

Methodological Answer: Contradictions exist in safety data sheets (SDS):

- : Store in a "cool, dry, ventilated area" (≤25°C).

- : Freezer storage (-20°C) recommended for peroxide-sensitive analogs.

- Best practice: Use amber glass vials under inert gas (N₂/Ar) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational stability of the tert-butyl group in this compound?

Methodological Answer: Dynamic NMR studies (e.g., ) reveal that tert-butyl groups adopt axial or equatorial positions in cyclic systems depending on solvent polarity. For this compound:

Q. What experimental strategies resolve contradictions in toxicity data for tert-butyl chloroalkanoates?

Methodological Answer: Existing SDS ( ) lack comprehensive toxicity profiles. Researchers should:

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries and calculate activation energies for proposed mechanisms (e.g., ester hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions.

- Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Contradictions in Literature

- Storage Conditions : (room temp) vs. (freezer). Resolution: Prefer freezer storage for long-term stability but validate with accelerated degradation studies.

- Toxicity Data : Lack of empirical data () necessitates reliance on SARs and tiered testing .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.